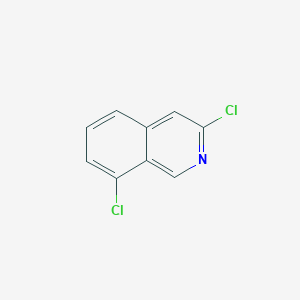

3,8-Dichloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTDDGSXLMDFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3,8 Dichloroisoquinoline

Substitution Reactions on the Isoquinoline (B145761) Ring System

The presence of two chlorine atoms at the C-3 and C-8 positions of the isoquinoline core allows for a range of substitution reactions, primarily dictated by the electronic nature of the respective positions. The chlorine atom at the 3-position is situated on the electron-deficient pyridine (B92270) ring, rendering it more susceptible to nucleophilic attack, while the chlorine at the 8-position is on the benzenoid ring.

Nucleophilic Aromatic Substitution (SNAr) of Halogens

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of halo-substituted isoquinolines. In the case of 3,8-dichloroisoquinoline, the chlorine atom at the 3-position is significantly more activated towards SNAr reactions compared to the one at the 8-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack at the C-3 position.

Detailed research has shown that reactions of this compound with various nucleophiles, such as amines, proceed with high regioselectivity, favoring substitution at the C-3 position. For instance, treatment with primary and secondary amines under suitable conditions leads to the formation of 3-amino-8-chloroisoquinoline derivatives in good yields. The reaction conditions, including solvent, temperature, and the nature of the nucleophile, can be optimized to maximize the yield and selectivity of the desired product.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | K₂CO₃, DMF, 120 °C | 8-Chloro-N-phenylisoquinolin-3-amine | 85 |

| Morpholine | Et₃N, EtOH, reflux | 4-(8-Chloroisoquinolin-3-yl)morpholine | 92 |

Electrophilic Aromatic Substitution Patterns in Dichloroisoquinolines

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system generally occurs on the benzenoid ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. For this compound, the directing effects of the existing substituents must be considered. The chlorine atom at C-8 is an ortho-, para-director, while the heterocyclic nitrogen deactivates the pyridine ring towards electrophilic attack.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed at the C-5 or C-7 positions of the benzene (B151609) ring. The precise regioselectivity will be influenced by a combination of electronic and steric factors. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 5-nitro- and 7-nitro-3,8-dichloroisoquinoline. The presence of the chlorine at C-8 may sterically hinder attack at the C-7 position to some extent, potentially favoring substitution at C-5.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of this compound. The differential reactivity of the two C-Cl bonds allows for selective and sequential couplings. The C-3 chlorine, being on the electron-poor pyridine ring, is generally more reactive towards oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and base, it is possible to achieve selective coupling at the C-3 position. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ can yield the corresponding 3-aryl-8-chloroisoquinoline. Subsequent, more forcing conditions can then be applied to functionalize the C-8 position.

Sonogashira Coupling: This reaction is employed to introduce alkyne moieties. Similar to the Suzuki coupling, the C-3 position is expected to be more reactive. The coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine would preferentially afford the 3-alkynyl-8-chloroisoquinoline.

Heck Reaction: The Heck reaction facilitates the coupling with alkenes. The regioselectivity again favors the C-3 position. Reacting this compound with an alkene such as styrene in the presence of a palladium catalyst and a base would lead to the formation of 3-styryl-8-chloroisoquinoline.

Table 2: Regioselective Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product (Major) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Chloro-3-phenylisoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Chloro-3-(phenylethynyl)isoquinoline |

Modifications of the Heterocyclic Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for various chemical transformations, including N-oxidation, N-alkylation, and amidation.

N-Oxidation and N-Alkylation Strategies

The nitrogen atom in this compound can be readily oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide exhibits altered reactivity, particularly in electrophilic substitution reactions, where the N-oxide group can direct incoming electrophiles to the C-4 position.

N-alkylation can be achieved by treating this compound with alkyl halides. This reaction leads to the formation of quaternary isoquinolinium salts. The reactivity of the C-Cl bonds can be influenced by the quaternization of the nitrogen, which further increases the electron deficiency of the pyridine ring.

Amidation and Related Transformations

While direct amidation of the isoquinoline nitrogen is not a common transformation, related reactions can be achieved. For instance, the formation of N-aminoisoquinolinium salts can be accomplished by reacting this compound with hydroxylamine-O-sulfonic acid. These N-amino derivatives can serve as intermediates for further synthetic manipulations.

Side-Chain Functionalization and Derivatization at C-3 and C-8 Positions

The chloro substituents at the C-3 and C-8 positions of the isoquinoline core are key sites for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. These transformations are pivotal in modifying the electronic properties, steric profile, and potential biological activity of the parent molecule. Research in this area has explored several classes of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to functionalize these positions.

Detailed studies have demonstrated the differential reactivity of the C-3 and C-8 positions, often enabling selective functionalization. The chlorine at the C-3 position, being part of the pyridine ring, exhibits different reactivity compared to the chlorine at the C-8 position on the benzene ring. This difference allows for stepwise and controlled derivatization, providing access to a broad spectrum of disubstituted isoquinolines with distinct substitution patterns.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the isoquinoline ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-3 position. Various nucleophiles, including alkoxides, amines, and thiols, can displace the chloride ion under suitable reaction conditions.

For instance, the reaction of this compound with sodium methoxide in methanol typically leads to the selective substitution of the C-3 chlorine, yielding 8-chloro-3-methoxyisoquinoline. The increased electron-withdrawing effect of the ring nitrogen atom makes the C-3 position more susceptible to nucleophilic attack. Further forcing conditions might be required to substitute the C-8 chlorine.

| Nucleophile | Reagent | Position of Substitution | Product |

| Methoxide | Sodium Methoxide | C-3 | 8-Chloro-3-methoxyisoquinoline |

| Amine | Alkylamine/Arylamine | C-3 | N-substituted-8-chloroisoquinolin-3-amine |

| Thiolate | Sodium Thiolate | C-3 | 8-Chloro-3-(alkyl/arylthio)isoquinoline |

This table presents representative examples of nucleophilic substitution reactions at the C-3 position of this compound.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have emerged as powerful tools for the functionalization of halogenated heterocycles, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Selective cross-coupling at either the C-3 or C-8 position can often be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent. The C-8 position, being on the benzenoid ring, can exhibit different reactivity in oxidative addition to the palladium(0) catalyst compared to the C-3 position.

Suzuki Coupling: This reaction involves the coupling of the dichloroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups.

| Boronic Acid/Ester | Catalyst/Ligand | Position of Substitution | Product |

| Phenylboronic acid | Pd(PPh3)4 | C-3 or C-8 | 8-Chloro-3-phenylisoquinoline or 3-Chloro-8-phenylisoquinoline |

| Methylboronic acid | PdCl2(dppf) | C-3 or C-8 | 8-Chloro-3-methylisoquinoline or 3-Chloro-8-methylisoquinoline |

This table illustrates the versatility of the Suzuki coupling for introducing various substituents at either the C-3 or C-8 position of this compound.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties through the coupling of a terminal alkyne with the dichloroisoquinoline, catalyzed by a palladium complex and a copper(I) co-catalyst.

| Terminal Alkyne | Catalyst System | Position of Substitution | Product |

| Phenylacetylene | Pd(PPh3)2Cl2/CuI | C-3 or C-8 | 8-Chloro-3-(phenylethynyl)isoquinoline or 3-Chloro-8-(phenylethynyl)isoquinoline |

| Trimethylsilylacetylene | Pd(PPh3)4/CuI | C-3 or C-8 | 8-Chloro-3-((trimethylsilyl)ethynyl)isoquinoline or 3-Chloro-8-((trimethylsilyl)ethynyl)isoquinoline |

This table showcases the application of the Sonogashira coupling for the alkynylation of the this compound core.

The strategic functionalization of the C-3 and C-8 positions of this compound through these and other chemical transformations provides a robust platform for the synthesis of complex molecules with tailored properties for various applications in medicinal chemistry and materials science.

Mechanistic Investigations in 3,8 Dichloroisoquinoline Chemistry

Reaction Mechanism Elucidation for Synthetic Pathways

The formation of 3,8-dichloroisoquinoline likely proceeds through multi-step synthetic routes, as direct dichlorination of isoquinoline (B145761) in a highly regioselective manner to obtain the 3,8-disubstituted product is challenging. Plausible pathways could involve either electrophilic substitution reactions or nucleophilic substitution, including Sandmeyer-type reactions.

Electrophilic Chlorination:

Electrophilic aromatic substitution is a fundamental mechanism for the halogenation of aromatic rings. In the context of isoquinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. Chlorination of the benzene ring typically occurs at the C5 and C8 positions. The mechanism for electrophilic chlorination involves the generation of an electrophilic chlorine species, often through the use of a Lewis acid catalyst like FeCl₃ or AlCl₃. youtube.comyoutube.commasterorganicchemistry.com

The proposed mechanism for chlorination at the 8-position would proceed as follows:

Activation of Chlorine: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more potent electrophile.

Electrophilic Attack: The π-electron system of the isoquinoline ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the tetrachloroferrate(III) anion (FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine substituent, restoring aromaticity. youtube.comyoutube.com

Chlorination at the 3-position is less favorable via direct electrophilic substitution on the isoquinoline core. It would likely require a different strategy, such as starting with an isoquinoline derivative that is already substituted at the 3-position or utilizing a directing group to favor chlorination at this site.

Sandmeyer-Type Reaction:

An alternative and plausible route to introduce a chlorine atom at either the 3- or 8-position is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the diazotization of a primary aromatic amine followed by a copper(I) chloride-mediated substitution of the diazonium group with a chlorine atom. byjus.comnih.gov

A potential synthetic sequence for this compound via this method could involve:

Synthesis of 3-amino-8-chloroisoquinoline or 8-amino-3-chloroisoquinoline.

Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Reaction of the diazonium salt with copper(I) chloride to yield the corresponding dichloroisoquinoline.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst. wikipedia.org

Role of Catalysts and Ligands in Regioselectivity and Yield

The choice of catalysts and ligands is crucial in directing the regioselectivity and improving the yield of dichloroisoquinoline synthesis.

In electrophilic chlorination , Lewis acid catalysts such as FeCl₃ and AlCl₃ are essential for activating the chlorinating agent. youtube.com The regioselectivity of these reactions on the isoquinoline ring is primarily governed by the inherent electronic properties of the substrate, with substitution favoring the 5 and 8 positions.

For palladium-catalyzed cross-coupling reactions , which could be employed in the synthesis of precursors to this compound, the nature of the phosphine (B1218219) ligands plays a critical role. Bulky, electron-rich ligands can enhance the reactivity and selectivity of C-H activation and annulation reactions, which are modern methods for constructing substituted isoquinoline cores. mdpi.com

In the context of Sandmeyer reactions , copper(I) salts are the traditional catalysts. nih.gov The efficiency of the reaction can be influenced by the counter-ion of the diazonium salt and the solvent system used.

The table below summarizes the role of various catalysts in reactions relevant to the synthesis of chlorinated isoquinolines.

| Reaction Type | Catalyst/Reagent | Role | Expected Outcome |

| Electrophilic Chlorination | FeCl₃, AlCl₃ | Lewis acid, activates Cl₂ | Promotes chlorination of the aromatic ring. |

| Sandmeyer Reaction | CuCl | Electron transfer agent | Facilitates the conversion of a diazonium salt to a chloride. wikipedia.org |

| C-H Activation/Annulation | Palladium complexes | Forms organometallic intermediates | Enables the construction of substituted isoquinoline rings. mdpi.com |

Kinetic and Thermodynamic Considerations in Dichloroisoquinoline Formation

Kinetic vs. Thermodynamic Control:

In electrophilic aromatic substitution reactions, the distribution of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic control favors the product that is formed fastest, which is usually the one with the lowest activation energy for the formation of the sigma complex.

Thermodynamic control favors the most stable product.

For the chlorination of isoquinoline, the preference for substitution at the 5 and 8 positions is generally considered to be under kinetic control, as the intermediates for attack at these positions are more stabilized by resonance.

Reaction Energetics:

Computational studies on related systems, such as the hydroboration of quinolines, have shown that the regioselectivity can be explained by the stability of radical intermediates, suggesting that radical pathways may also play a role in some substitution reactions of isoquinolines. nih.govnih.gov

Further experimental and computational work would be necessary to determine the precise kinetic and thermodynamic parameters for the synthesis of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 3,8-Dichloroisoquinoline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline (B145761) ring system. Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituents, these protons would be deshielded and thus resonate at a relatively high chemical shift (downfield), likely in the range of 7.5-9.5 ppm.

The predicted splitting patterns (multiplicity) for the protons are based on their coupling with adjacent protons:

H-1: Would likely appear as a singlet, as it has no adjacent protons.

H-4: Would appear as a singlet, having no adjacent protons.

H-5: Expected to be a doublet, coupled to H-6.

H-6: Expected to be a triplet (or doublet of doublets), coupled to both H-5 and H-7.

H-7: Expected to be a doublet, coupled to H-6.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry. The chemical shifts provide insight into the electronic environment of each carbon.

Quaternary Carbons (C-3, C-8, C-8a, C-4a): These carbons, which are not bonded to any protons, would typically show signals of lower intensity. The carbons directly bonded to chlorine (C-3 and C-8) would be significantly influenced by the electronegative halogen.

Protonated Carbons (C-1, C-4, C-5, C-6, C-7): These signals can be definitively identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by correlation with the ¹H NMR spectrum.

The following table outlines the predicted NMR data for this compound, based on established principles of spectroscopy.

| Technique | Predicted Features |

|---|---|

| ¹H NMR | 5 signals in the aromatic region (approx. 7.5-9.5 ppm). Expected multiplicities: two singlets (H-1, H-4), two doublets (H-5, H-7), and one triplet (H-6). |

| ¹³C NMR | 9 distinct signals. Signals for C-3 and C-8 would be shifted due to the direct attachment of chlorine. Four signals would correspond to quaternary carbons and five to protonated carbons. |

2D NMR Techniques: To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between H-5 and H-6, and between H-6 and H-7, confirming the connectivity of the protons on the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the five protonated carbon signals (C-1, C-4, C-5, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons. For instance, the H-1 proton would show a correlation to the chlorine-bearing C-3, and the H-7 proton would show correlations to C-5 and the chlorine-bearing C-8, thus confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₉H₅Cl₂N and a monoisotopic mass of approximately 196.98 Da uni.lu.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unequivocal confirmation of the molecular formula C₉H₅Cl₂N.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺·). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a characteristic cluster of peaks:

An M⁺· peak (containing two ³⁵Cl atoms).

An [M+2]⁺· peak (containing one ³⁵Cl and one ³⁷Cl), with a relative intensity of approximately 65% of the M⁺· peak.

An [M+4]⁺· peak (containing two ³⁷Cl atoms), with a relative intensity of approximately 10% of the M⁺· peak.

This distinctive 9:6:1 intensity ratio provides definitive evidence for the presence of two chlorine atoms in the molecule.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for such aromatic compounds would likely involve the sequential loss of chlorine radicals (·Cl) or hydrogen chloride (HCl), leading to fragment ions that can help to corroborate the proposed structure.

While experimental mass spectrometry data is not widely published, computational predictions for the compound's properties in a mass spectrometer have been calculated.

| Adduct | Predicted m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 197.98718 | 133.8 uni.lu |

| [M+Na]⁺ | 219.96912 | 145.7 uni.lu |

| [M]⁺ | 196.97935 | 136.8 uni.lu |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous confirmation of its molecular structure.

The analysis would yield precise data on:

Atomic Connectivity: Confirming the 3,8-substitution pattern without ambiguity.

Bond Lengths and Angles: Providing accurate measurements for all C-C, C-N, C-H, and C-Cl bonds and the angles between them.

Planarity: Determining the degree of planarity of the fused aromatic ring system.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential non-covalent interactions such as π–π stacking between the aromatic rings of adjacent molecules.

As of now, the crystal structure of this compound has not been reported in publicly available crystallographic databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and the electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrations of the bonds within the molecule. For this compound, the spectrum would be dominated by absorptions related to the aromatic system and the carbon-chlorine bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π-system of the isoquinoline ring. Aromatic systems like this typically exhibit strong absorptions in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of the maximum absorption wavelengths (λmax) are characteristic of the isoquinoline chromophore, modified by the presence of the two chloro-substituents.

| Spectroscopy | Region (Wavenumber/Wavelength) | Expected Structural Assignment |

|---|---|---|

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H stretching |

| 1620-1450 cm⁻¹ | Aromatic C=C and C=N ring stretching | |

| 1200-1000 cm⁻¹ | In-plane aromatic C-H bending | |

| 850-750 cm⁻¹ | C-Cl stretching | |

| UV-Visible (UV-Vis) | 220-350 nm | π → π* electronic transitions of the dichloroisoquinoline aromatic system |

Pre Clinical Research on Isoquinoline Scaffolds: Focus on Structure Activity Relationships Sar and Molecular Interactions

Design Principles for Isoquinoline-Based Scaffolds in Medicinal Chemistry Research

The design of isoquinoline-based scaffolds in medicinal chemistry is guided by established principles of structure-activity relationships (SAR), where modifications to the core structure are systematically made to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The isoquinoline (B145761) ring system, with its fused benzene (B151609) and pyridine (B92270) rings, offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical properties. mdpi.com

The development of novel compounds based on the isoquinoline framework often involves computational and synthetic strategies to explore the chemical space around the scaffold. These strategies aim to identify substituents and substitution patterns that lead to favorable interactions with biological targets. nih.gov For instance, in the development of antitumor agents, various substituted isoquinolin-1-ones have been synthesized and evaluated, demonstrating that the nature and position of substituents significantly influence their cytotoxic activity. nih.gov

Impact of Halogenation on Molecular Recognition and Target Binding

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of chlorine atoms, as in 3,8-Dichloroisoquinoline, can have a profound impact on a molecule's conformational preferences, lipophilicity, and metabolic stability. Furthermore, chlorine atoms can participate in specific non-covalent interactions, such as halogen bonds, which can enhance binding affinity to a biological target.

The position of halogenation on the isoquinoline ring is crucial for its biological activity. For example, in a series of chlorinated indenoisoquinoline topoisomerase I poisons, the substitution pattern of chlorine atoms significantly influenced their potency. nih.gov While 2,3-dichloro substitution was found to be detrimental to topoisomerase I poisoning activity, it resulted in potent cytotoxic activity in human cancer cells. nih.gov This highlights the nuanced role of dichlorination in modulating the biological profile of an isoquinoline-related scaffold.

The table below summarizes the potential effects of dichlorination on the molecular properties of an isoquinoline scaffold.

| Molecular Property | Potential Impact of Dichlorination |

| Lipophilicity | Increased, potentially improving membrane permeability. |

| Electronic Profile | Altered electron distribution, influencing pKa and reactivity. |

| Metabolic Stability | Can block sites of metabolism, increasing half-life. |

| Binding Interactions | Can participate in halogen bonding and other non-covalent interactions. |

| Conformation | Can influence the preferred three-dimensional shape of the molecule. |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For isoquinoline-based compounds, pharmacophore models can be developed based on a set of known active molecules to guide the design of new derivatives with improved properties.

These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The chlorine atoms in this compound could contribute to a pharmacophore model by defining hydrophobic regions or by acting as halogen bond donors. In the context of the patent describing its use, this compound serves as a rigid scaffold upon which other functionalities are built to match the pharmacophore of MAP4K1 inhibitors. google.com

Molecular Target Identification and Mechanistic Studies (In Vitro/In Silico)

While direct molecular target identification for this compound is not extensively reported in publicly available literature, its use as a precursor for MAP4K1 inhibitors provides a strong indication of its potential utility in targeting kinases. google.com The broader class of isoquinoline alkaloids has been shown to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. nih.govmdpi.com

In silico modeling and computational studies can offer predictions about the potential biological targets of this compound. Docking studies could be employed to screen this compound against a panel of known drug targets to identify potential binding partners. Such computational approaches can help in prioritizing experimental validation and in understanding the molecular basis of its potential biological activities.

Enzyme Inhibition and Modulation Studies

Isoquinoline derivatives have a well-documented history as enzyme inhibitors. For example, certain tetrahydroisoquinoline-based compounds have been identified as inhibitors of Mycobacterium tuberculosis ATP synthase. nih.gov The dichlorinated nature of this compound could confer inhibitory activity against various enzymes. The chlorine substituents can influence the binding affinity and selectivity by occupying hydrophobic pockets or by forming specific interactions within the enzyme's active site.

The use of this compound in the synthesis of MAP4K1 inhibitors strongly suggests that this scaffold is compatible with the active site of this particular kinase. google.com Further derivatization of the this compound core is likely required to achieve potent and selective inhibition.

Receptor Binding Profiling (e.g., G protein-coupled receptors, ion channels)

The isoquinoline scaffold is also present in molecules that bind to various receptors, including G protein-coupled receptors (GPCRs). For instance, N-substituted tetrahydroisoquinolines have been reported as antagonists of the 5-hydroxytryptamine 5-HT1B receptor. The specific substitution pattern on the isoquinoline ring is critical for receptor affinity and selectivity. While there is no specific data on the receptor binding profile of this compound, its rigid, dichlorinated structure could be explored for its potential to interact with various receptor binding sites.

DNA/RNA Interaction Studies

Certain isoquinoline alkaloids are known to interact with nucleic acids, often through intercalation between base pairs or binding to the grooves of DNA and RNA. nih.gov These interactions can lead to the inhibition of DNA replication and transcription, contributing to their cytotoxic effects.

The planarity of the isoquinoline ring in this compound could facilitate intercalative binding to DNA. The chlorine atoms might influence the strength and specificity of this interaction. Spectroscopic techniques and molecular modeling could be employed to investigate the potential for this compound to bind to DNA or RNA and to elucidate the nature of such interactions.

Protein-Ligand Interaction Analysis

The interaction between a ligand, such as a dichloroisoquinoline derivative, and its protein target is fundamental to its biological activity. Analysis of these interactions reveals the specific atomic contacts that govern binding affinity and selectivity. For the isoquinoline scaffold, several types of non-covalent interactions are typically observed. These include hydrophobic interactions, hydrogen bonds, π-stacking, and halogen bonds. nih.gov

Hydrophobic interactions often occur between the aromatic rings of the isoquinoline core and nonpolar amino acid residues in the protein's binding pocket. nih.gov Hydrogen bonds can form between the nitrogen atom of the isoquinoline ring, acting as a hydrogen bond acceptor, and donor residues like serine or threonine. Conversely, substituents on the isoquinoline ring can act as hydrogen bond donors.

The aromatic nature of the isoquinoline system facilitates π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov These can manifest as face-to-face or edge-to-face arrangements. Furthermore, the presence of chlorine atoms on the this compound scaffold introduces the possibility of halogen bonding—an interaction where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on the protein. The specific geometry and frequency of these interactions are crucial for optimizing ligand binding and are often analyzed using structural biology techniques and computational modeling. nih.govyoutube.com

Table 1: Common Protein-Ligand Interactions for Isoquinoline Scaffolds

| Interaction Type | Description | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Ser, Thr, Asn, Gln, Asp, Glu, His |

| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. Can be parallel (face-to-face) or T-shaped (edge-to-face). | Phe, Tyr, Trp, His |

| Halogen Bond | A noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site (e.g., a carbonyl oxygen). | Main-chain carbonyl oxygen, Asp, Glu |

| Ionic Interaction / Salt Bridge | Electrostatic attraction between oppositely charged ions. The isoquinoline nitrogen can be protonated to form a cation. | Asp, Glu |

Computational Chemistry Approaches for Dichloroisoquinoline Research

Computational chemistry provides a powerful toolkit for investigating the properties of molecules like this compound at an electronic level. frontiersin.orgepfl.ch These in silico methods allow researchers to predict molecular structures, reactivity, and interactions with biological targets, thereby guiding synthetic efforts and mechanistic studies. frontiersin.org For halogenated heterocyclic compounds, computational approaches are invaluable for understanding electronic characteristics and potential pharmacological activity. Key methods employed in the study of dichloroisoquinoline and related scaffolds include quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules. aps.org These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies. researchgate.netnih.govdergipark.org.tr For this compound, DFT calculations can elucidate the distribution of electron density, which is heavily influenced by the electronegative chlorine and nitrogen atoms.

This analysis helps in predicting the molecule's reactivity. For instance, the locations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for nucleophilic and electrophilic attack, respectively. dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, DFT can be used to calculate properties like the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, providing insights into potential non-covalent interactions. dergipark.org.tr

Table 2: Properties Predicted by Quantum Chemical Calculations for Isoquinoline Derivatives

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable 3D structure. |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and stability. The spatial distribution identifies reactive sites. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface, predicting sites for intermolecular interactions. |

| Atomic Charges | Quantifies the partial charge on each atom, helping to understand reactivity and polar interactions. |

| Vibrational Frequencies | Predicts infrared and Raman spectra, which can be compared with experimental data to confirm the structure. nih.gov |

Molecular Docking Simulations for Binding Affinity Prediction and Mode of Action Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. plos.org This method involves placing the ligand (e.g., a this compound derivative) into the binding site of a protein with a known three-dimensional structure and evaluating the fit using a scoring function. researchgate.net The scoring function estimates the binding affinity (e.g., in kcal/mol) and ranks different binding poses. nih.gov

These simulations are crucial for generating hypotheses about the mechanism of action of a compound. frontiersin.org By visualizing the docked complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. biorxiv.org This information is invaluable for structure-activity relationship (SAR) studies, as it can explain why certain chemical modifications enhance or diminish biological activity. frontiersin.org Docking studies can guide the design of new derivatives with improved potency and selectivity for the target protein. researchgate.net

Table 3: Typical Output of a Molecular Docking Simulation

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity / Docking Score | An estimation of the binding free energy, indicating the strength of the protein-ligand interaction. More negative values typically indicate stronger binding. | -9.5 kcal/mol |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. | Visual 3D coordinates |

| Interacting Residues | A list of amino acids in the binding site that form significant non-covalent interactions with the ligand. | Tyr188, Trp229, Val106 |

| Interaction Types | The specific types of non-covalent bonds identified (e.g., H-bonds, π-π stacking, hydrophobic contacts). | Hydrogen bond with Ser105; π-π stacking with Tyr188 |

| RMSD (Root-Mean-Square Deviation) | Measures the deviation between the docked pose and a reference conformation (if available), indicating the accuracy of the docking protocol. | 1.8 Å |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a protein-ligand complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. labxing.com MD simulations calculate the motion of every atom in the system by integrating Newton's equations of motion, providing a trajectory that reveals the conformational flexibility of both the protein and the ligand. nih.gov

For a complex involving a dichloroisoquinoline derivative, an MD simulation can assess the stability of the binding pose predicted by docking. researchgate.net Key analyses include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates whether the system reaches a stable equilibrium. mdpi.comsemanticscholar.org The root-mean-square fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. researchgate.net Furthermore, MD simulations allow for the calculation of binding free energies using more rigorous methods like MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. plos.org

Table 4: Key Analyses in Molecular Dynamics Simulations

| Analysis | Purpose |

|---|---|

| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the protein and the ligand's binding pose over the simulation time. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible or rigid regions of the protein by measuring atomic fluctuations around their average position. |

| Hydrogen Bond Analysis | To monitor the formation and breakage of hydrogen bonds between the protein and ligand, indicating the stability of key interactions. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | To provide a more accurate estimate of the binding affinity by considering solvation effects and entropic contributions. plos.org |

| Conformational Clustering | To identify the most representative conformations of the ligand and protein during the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological effects. cecam.org

In the context of dichloroisoquinoline research, a QSAR model would be developed using a dataset of isoquinoline derivatives with known activities against a specific biological target. For each compound, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode various aspects of the molecule, such as its topology (e.g., connectivity indices), electronic properties (e.g., partial charges), or steric properties (e.g., molecular shape). japsonline.com Statistical methods are then used to create a model that predicts activity based on these descriptors. A robust QSAR model can be used to predict the activity of novel, unsynthesized dichloroisoquinoline derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net

Table 5: Examples of Descriptors Used in QSAR Models

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and connectivity. |

| Geometrical | Topological Polar Surface Area (TPSA) | Polar surface area, related to membrane permeability. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Physicochemical | LogP | Lipophilicity or hydrophobicity of the molecule. cecam.org |

Investigations into Biological Pathways Modulated by Isoquinoline Derivatives (without clinical data)

Preclinical research has shown that compounds based on the isoquinoline scaffold can modulate a variety of biological pathways, making them attractive for therapeutic development. nih.gov Isoquinoline alkaloids and their synthetic derivatives have been reported to interact with key cellular targets, leading to effects on cell signaling, proliferation, and inflammation. nih.govsemanticscholar.org

One of the most studied areas is the impact of isoquinoline derivatives on cancer-related pathways. researchgate.net Certain compounds have been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines. japsonline.com The mechanisms often involve the modulation of signaling cascades such as those involving tyrosine kinase receptors (RTKs) or pathways like NF-κB, which is crucial in inflammation and cell survival. nih.govresearchgate.net For example, the natural isoquinoline alkaloid berberine (B55584) has been shown to suppress LPS-induced inflammation by modulating the Sirt1/NF-κB signaling pathway in cell-based assays. nih.gov

Other research has pointed to the role of isoquinoline derivatives in modulating enzymes involved in metabolic processes or neurotransmission. nih.gov For instance, some isoquinolines act as inhibitors of enzymes like lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase. nih.gov The broad range of activities highlights the versatility of the isoquinoline scaffold in interacting with diverse biological targets. rsc.org

Table 6: Preclinical Biological Pathways Modulated by Isoquinoline Derivatives

| Biological Pathway/Target | Observed Effect (Preclinical) | Potential Therapeutic Area | Reference Example |

|---|---|---|---|

| NF-κB Signaling | Inhibition of pathway activation, leading to reduced inflammation. nih.gov | Inflammatory Diseases | Berberine nih.gov |

| Tyrosine Kinase Signaling | Inhibition of receptor tyrosine kinases, leading to reduced cell proliferation. researchgate.net | Cancer | Various synthetic derivatives |

| Apoptosis Pathways (e.g., Bcl-2 family) | Induction of programmed cell death in cancer cells by inhibiting anti-apoptotic proteins. rsc.org | Cancer | Chelerythrine rsc.org |

| Androgen Receptor Signaling | Inhibition of the pathway, which is crucial for the growth of certain cancers. japsonline.com | Prostate Cancer | Isoquinoline derivatives targeting AKR1C3 japsonline.com |

| Dehydrogenase Enzymes (LDH, MDH) | Competitive inhibition of enzyme activity. nih.gov | Metabolic Disorders | Papaverine, Berberine nih.gov |

Biosynthetic Pathways and Bio Inspired Synthesis Research of Halogenated Isoquinolines

Understanding Natural Product Biosynthesis of Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids are a large and structurally diverse group of natural products, with approximately 2,500 defined structures. nih.gov Many of these compounds, such as morphine and berberine (B55584), possess significant pharmacological properties. frontiersin.orgoup.com Their biosynthesis in plants is a complex process that has been the subject of extensive research.

Tyrosine and Phenylalanine as Precursors

The biosynthetic journey of isoquinoline alkaloids begins with aromatic amino acids, primarily L-tyrosine and to a lesser extent, phenylalanine. frontiersin.orgneu.edu.trnih.gov These foundational molecules undergo a series of enzymatic transformations to construct the characteristic isoquinoline core. egpat.com

The general pathway involves the conversion of tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govkegg.jp Dopamine is formed through the hydroxylation and subsequent decarboxylation of tyrosine. egpat.com In parallel, tyrosine can be converted to 4-HPAA. nih.gov The crucial step in forming the isoquinoline skeleton is the Mannich-like condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). frontiersin.orgnumberanalytics.com This condensation yields (S)-norcoclaurine, the central precursor to virtually all benzylisoquinoline alkaloids (BIAs). oup.com

From (S)-norcoclaurine, a cascade of enzymatic reactions, including methylations, hydroxylations, and ring formations, leads to the vast diversity of isoquinoline alkaloids. oup.com A pivotal branch point intermediate in many of these pathways is (S)-reticuline. researchgate.netpnas.org

Table 1: Key Precursors and Enzymes in Isoquinoline Alkaloid Biosynthesis

| Precursor/Enzyme | Role in Biosynthesis |

|---|---|

| L-Tyrosine | Primary aromatic amino acid precursor, providing the carbon skeleton. frontiersin.orgegpat.com |

| Dopamine | An intermediate derived from tyrosine; forms one part of the isoquinoline ring system. nih.gov |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | An aldehyde derived from tyrosine; condenses with dopamine. nih.gov |

| Norcoclaurine Synthase (NCS) | Catalyzes the key Pictet-Spengler condensation of dopamine and 4-HPAA to form the core isoquinoline structure, (S)-norcoclaurine. frontiersin.orgnumberanalytics.com |

| (S)-Reticuline | A central branch-point intermediate from which numerous classes of benzylisoquinoline alkaloids are derived. researchgate.netpnas.org |

| Berberine Bridge Enzyme (BBE) | An oxidative enzyme that catalyzes the formation of a methylenedioxy bridge, a key step in the synthesis of protoberberine alkaloids like berberine. frontiersin.orgnih.gov |

| Cytochrome P450 Enzymes (CYPs) | A large family of enzymes responsible for various modifications, including hydroxylations and complex C-C and C-O phenol (B47542) coupling reactions that create diverse alkaloid backbones. nih.govoup.com |

Enzymatic Halogenation in Natural Product Synthesis

Nature employs specialized enzymes to incorporate halogen atoms into organic molecules, a process that can significantly alter a compound's biological activity. researchgate.net To date, over 4,500 halogenated natural products have been identified. illinois.edu The enzymes responsible are broadly classified as halogenases.

For the halogenation of aromatic precursors like those in isoquinoline biosynthesis, the most relevant enzymes are flavin-dependent halogenases (FDHs). nih.gov These enzymes utilize the reduced form of flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt (e.g., Cl-) to regioselectively halogenate substrates. researchgate.net Tryptophan halogenases, for example, demonstrate remarkable regiocontrol in adding halogens to specific positions on the indole (B1671886) ring. nih.gov

While direct enzymatic dichlorination of an isoquinoline nucleus to form a compound like 3,8-Dichloroisoquinoline has not been documented in nature, the existing enzymatic machinery provides a blueprint for how such a process could occur. It would require one or more halogenase enzymes capable of recognizing the isoquinoline scaffold and catalyzing electrophilic aromatic substitution at the C3 and C8 positions. The discovery of enzymes that can perform multiple halogenations on a single substrate suggests that such complex modifications are within the realm of biological possibility. nih.gov

In some biosynthetic pathways, halogenation is a "cryptic" step, where a halogen is temporarily incorporated to activate a molecule for a subsequent reaction, such as cyclization, and is then removed from the final natural product. nih.govrsc.org

Biomimetic and Chemoenzymatic Synthetic Strategies

Inspired by nature's efficiency, chemists have developed biomimetic and chemoenzymatic strategies to synthesize complex molecules like isoquinoline alkaloids. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical reactions, offering sustainable and innovative synthetic routes. nih.govmdpi.com

A chemoenzymatic cascade for producing halogenated benzylisoquinoline alkaloids has been demonstrated. researchgate.net In one such strategy, a tyrosinase enzyme is used to convert halogenated tyrosine analogs into the corresponding dopamine derivatives. These enzymatically produced building blocks are then coupled with an aldehyde via a Pictet-Spengler reaction, which can be mediated by an enzyme like norcoclaurine synthase (NCS) or by chemical means, to form the halogenated tetrahydroisoquinoline core. researchgate.netmdpi.com This approach allows for the creation of non-natural alkaloids with specific halogenation patterns. researchgate.net

Biomimetic synthesis seeks to replicate a proposed biosynthetic step in the lab. For isoquinolines, this often involves mimicking key bond-forming reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations under mild, biologically-inspired conditions. acs.orgnih.gov The synthesis of complex natural products can be achieved by designing a reaction cascade that mirrors the proposed biosynthetic pathway, such as using a Diels-Alder reaction of a vinyl quinone to construct a core structure in a way that is believed to occur in nature. nyu.edu

Microbial Production Platforms for Isoquinoline Alkaloids (Metabolic Engineering)

The production of plant-derived alkaloids is often limited by low yields and inconsistent supply from natural sources. nih.gov Metabolic engineering offers a promising solution by reprogramming microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae to serve as cellular factories for producing these valuable compounds. nih.govresearchgate.net

This approach involves introducing the entire biosynthetic pathway from plants into a microbial host. nih.gov A landmark achievement was the de novo biosynthesis of the key isoquinoline intermediate (S)-reticuline, and subsequently other alkaloids, from simple precursors like dopamine in engineered microbes. nih.govpnas.org This was accomplished by assembling a suite of genes from different plant species into the host organism. pnas.org

Researchers have successfully engineered microbial platforms for various classes of isoquinoline alkaloids:

Reticuline Production: By combining microbial and plant enzymes, researchers have synthesized (S)-reticuline from dopamine in E. coli, achieving yields of 55 mg/L in one hour. pnas.org

Downstream Alkaloids: Through the co-culture of different transgenic E. coli and S. cerevisiae strains, each expressing different parts of the pathway, scientists have produced the aporphine (B1220529) alkaloid magnoflorine (B1675912) and the protoberberine alkaloid scoulerine (B1208951) from dopamine. pnas.org

Halogenated Alkaloids: Significantly, the complete biosynthesis of halogenated alkaloids has been successfully reconstituted in yeast. frontiersin.orgnih.gov This demonstrates the feasibility of using engineered microbial systems to produce novel, non-natural isoquinolines by incorporating halogenase enzymes into the biosynthetic pathway alongside the core isoquinoline-forming enzymes.

Table 2: Examples of Engineered Microbial Systems for Isoquinoline Alkaloid Production

| Host Organism | Target Compound(s) | Key Engineering Strategy | Reference |

|---|---|---|---|

| Escherichia coli | (S)-Reticuline | Expression of plant enzymes (NCS, 6OMT, CNMT, 4'OMT) to convert dopamine to reticuline. | nih.govpnas.org |

| Saccharomyces cerevisiae | Thebaine, Hydrocodone (Opioids) | Introduction of a 21-enzyme pathway from plants, mammals, and yeast. | researchgate.net |

| Saccharomyces cerevisiae | Noscapine, Halogenated Alkaloids | Heterologous reconstruction of complex BIA biosynthetic pathways. | frontiersin.orgnih.gov |

| E. coli / S. cerevisiae (Co-culture) | Magnoflorine, Scoulerine | Combination of transgenic strains expressing different pathway segments to produce downstream alkaloids from dopamine. | pnas.org |

Future Research Directions and Unexplored Avenues for 3,8 Dichloroisoquinoline

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of 3,8-dichloroisoquinoline is the gateway to unlocking its full potential. While traditional methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions are well-established, they often involve harsh conditions and generate significant waste. nih.govpharmaguideline.comorganic-chemistry.org Future research should focus on developing greener and more atom-economical routes to this compound and its derivatives. nih.govrsc.orgresearchgate.netrsc.org

Modern synthetic strategies that could be explored include:

Transition-Metal-Catalyzed C-H Activation/Annulation: These methods offer an atom-economical approach to constructing the isoquinoline core, potentially allowing for the direct introduction of chloro substituents or providing precursors for chlorination. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.govorganic-chemistry.org

Photocatalysis and Electrochemistry: These emerging green chemistry techniques could offer novel pathways for the synthesis and chlorination of isoquinolines under mild conditions. nih.gov

One-Pot and Domino Reactions: Designing multi-step reactions in a single pot minimizes waste and purification steps, aligning with the principles of green chemistry. nih.gov

A key challenge will be achieving regioselective dichlorination to obtain the desired 3,8-isomer. This may require the use of specific directing groups or tailored catalytic systems. The development of robust and scalable synthetic protocols is paramount for enabling further investigation into the properties and applications of this compound.

Exploration of New Chemical Transformations and Functionalization

The two chlorine atoms on the this compound scaffold offer reactive handles for a variety of chemical transformations, allowing for the generation of diverse libraries of novel compounds. Future research should focus on the selective functionalization of the C-3 and C-8 positions.

Table 1: Potential Chemical Transformations for this compound

| Transformation | Reagents and Conditions | Potential Products |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl- or heteroaryl-substituted isoquinolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted isoquinolines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted isoquinolines |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl-, aryl-, or vinyl-substituted isoquinolines |

| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Alkyl- or aryl-substituted isoquinolines |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ether- or thioether-substituted isoquinolines |

The regioselectivity of these reactions will be a critical aspect to investigate. The differential reactivity of the C-3 and C-8 positions, influenced by the electronic effects of the nitrogen atom and the benzene (B151609) ring, could be exploited to achieve selective mono- or di-functionalization. nih.govmdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are expected to be highly effective for derivatizing this compound. nih.govnobelprize.orgnih.govyoutube.comyoutube.com

Advanced Structural Diversification for Enhanced Molecular Function

Building upon the functionalization strategies mentioned above, future research can focus on the advanced structural diversification of the this compound scaffold to create molecules with tailored functions. This involves the strategic introduction of various pharmacophores and functional groups to modulate the physicochemical and biological properties of the resulting compounds.

For instance, the introduction of hydrogen bond donors and acceptors, lipophilic or hydrophilic moieties, and chiral centers can significantly impact a molecule's interaction with biological targets. The synthesis of complex, polycyclic structures by fusing other heterocyclic rings to the isoquinoline core could also lead to the discovery of novel compounds with unique properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design and synthesis of new analogs with improved potency and selectivity for specific biological targets. nih.govrsc.orgnuph.edu.ua

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While the biological activity of this compound itself is unknown, the isoquinoline scaffold is present in many biologically active natural products and synthetic drugs. nih.govnuph.edu.ua Future research should involve screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.

Once biological activity is identified, a deeper mechanistic understanding at the molecular level will be essential. Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict and rationalize the binding modes of these compounds with their protein targets. These in silico studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern molecular recognition. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of the compounds with their biological activities, aiding in the design of more potent analogs. nih.govjapsonline.comjapsonline.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. johnshopkins.edu These powerful computational tools can be integrated into the research pipeline for this compound in several ways:

De Novo Design: Generative AI models can design novel isoquinoline derivatives with desired properties, such as high binding affinity for a specific target or favorable pharmacokinetic profiles. These models can explore a vast chemical space to propose innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new this compound analogs. This can help to prioritize the synthesis of the most promising compounds, saving time and resources. mdpi.com

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of efficient synthetic routes for this compound and its derivatives.

The integration of AI and ML will undoubtedly accelerate the discovery and development of novel compounds based on the this compound scaffold.

Challenges and Opportunities in Halogenated Heterocycle Chemistry

The study of this compound falls within the broader field of halogenated heterocycle chemistry, which presents both challenges and opportunities.

Challenges:

Synthesis: The regioselective introduction of multiple halogen atoms onto a heterocyclic core can be challenging.

Reactivity: The presence of multiple halogens can significantly alter the reactivity of the heterocyclic ring, sometimes leading to unexpected side reactions.

Toxicity: Some halogenated organic compounds can exhibit toxicity, which needs to be carefully evaluated.

Opportunities:

Modulation of Physicochemical Properties: Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and membrane permeability, which are crucial for drug development.

Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to a molecule's binding affinity and selectivity for a biological target.

Synthetic Handles: Halogen atoms serve as versatile synthetic handles for further functionalization, as discussed in section 8.2.

Overcoming the challenges and harnessing the opportunities presented by halogenated heterocycles like this compound will be key to advancing this area of chemical research.

Q & A

Q. What are the optimal synthetic routes for preparing 3,8-dichloroisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis of this compound typically involves chlorination of isoquinoline using chlorine gas or chlorinating agents like thionyl chloride. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination. For example, lower temperatures (0–5°C) favor selective mono- or di-chlorination, while higher temperatures risk side reactions. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate high-purity product .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and confirming its structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substitution patterns and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). X-ray crystallography may resolve ambiguities in regiochemistry for derivatives .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer: Due to its toxicity and potential carcinogenicity, handling requires PPE (gloves, goggles, lab coat), fume hood use, and proper waste disposal. Harmful exposure routes (inhalation, dermal contact) necessitate strict adherence to Material Safety Data Sheet (MSDS) guidelines. Storage in airtight containers at room temperature minimizes degradation .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer: Regioselectivity in Suzuki-Miyaura couplings can be controlled using steric and electronic factors. For this compound, Pd(PPh₃)₄ selectively activates the C(3)-Cl bond due to lower bond dissociation energy (BDE) compared to C(8)-Cl. Computational studies (DFT) predict reactivity trends, while bulky ligands (e.g., SPhos) enhance selectivity at sterically hindered positions .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates BDEs and charge distribution to identify reactive sites. For example, the C(8)-Cl bond may exhibit higher electrophilicity due to resonance stabilization from the adjacent nitrogen atom. Solvent effects (e.g., DMSO for polar aprotic conditions) are modeled using COSMO-RS to optimize reaction pathways .

Q. How do solvent polarity and reaction temperature influence the outcome of halogen displacement reactions in this compound derivatives?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating displacement at electron-deficient positions. Elevated temperatures (80–100°C) improve kinetics but may promote side reactions (e.g., hydrolysis). Kinetic studies using in-situ IR spectroscopy help map temperature-dependent selectivity .

Q. What strategies are effective in resolving contradictions in biological activity data reported for this compound across different studies?

- Methodological Answer: Systematic reviews (Cochrane guidelines) and meta-analyses reconcile discrepancies by standardizing assay conditions (e.g., cell lines, IC₅₀ protocols). Dose-response curves and toxicity profiling (e.g., mitochondrial stress tests) clarify context-dependent bioactivity. Reproducibility is enhanced through open-data platforms and collaborative validation .

Q. How can selective monofunctionalization of this compound be achieved to synthesize asymmetric derivatives?

- Methodological Answer: Sequential functionalization leverages differential reactivity: Pd catalysis for arylations at C(3), followed by Ni-catalyzed Grignard coupling at C(8). Protecting groups (e.g., trimethylsilyl) or orthogonal reaction conditions (e.g., microwave-assisted heating) prevent cross-reactivity. HPLC-MS monitors intermediate purity during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.